molecular formula C17H18N6OS B15084947 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 618427-39-7

2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B15084947
CAS No.: 618427-39-7
M. Wt: 354.4 g/mol
InChI Key: IKGHIWMJEXOIMK-UHFFFAOYSA-N
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Description

The compound 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide (CAS: MFCD04014847) is a synthetic molecule featuring a 1,2,4-triazole core substituted with ethyl, pyrazinyl, and thioacetamide groups. Its systematic IUPAC name reflects the structural complexity: a 4-ethyl-5-(pyrazin-2-yl)triazole moiety linked via a sulfur atom to an N-(4-methylphenyl)acetamide group .

Key structural features include:

  • Triazole ring: A 1,2,4-triazole substituted at position 4 with an ethyl group and at position 5 with a pyrazine ring.
  • Thioether linkage: A sulfur atom bridges the triazole and acetamide groups.
  • Aromatic substituents: The pyrazine (a diazine heterocycle) and the p-tolyl (4-methylphenyl) group on the acetamide.

Properties

CAS No.

618427-39-7

Molecular Formula

C17H18N6OS

Molecular Weight

354.4 g/mol

IUPAC Name

2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C17H18N6OS/c1-3-23-16(14-10-18-8-9-19-14)21-22-17(23)25-11-15(24)20-13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3,(H,20,24)

InChI Key

IKGHIWMJEXOIMK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C)C3=NC=CN=C3

Origin of Product

United States

Biological Activity

2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide (CAS Number: 577963-14-5) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound features a triazole ring, a pyrazine moiety, and an acetamide group, which together contribute to its biological activities.

Molecular Formula: C18H20N6OS
Molecular Weight: 368.46 g/mol
LogP: 3.1756
PSA (Polar Surface Area): 110.89 Ų

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The triazole and pyrazine rings are known for their roles in enzyme inhibition and receptor modulation, making them critical in the compound's therapeutic efficacy.

Biological Activities

Research indicates that 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide exhibits several biological activities:

  • Antimicrobial Activity
    • The compound has shown potential against various bacterial strains, with studies indicating effective inhibition of growth in Gram-positive and Gram-negative bacteria.
  • Anticancer Properties
    • In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it has been reported to have an IC50 value of approximately 6.2 μM against colon carcinoma HCT-116 cells .
  • Antioxidant Activity
    • The compound's antioxidant capacity has been evaluated using various assays, showing significant reducing power comparable to established antioxidants like ascorbic acid .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialEffective against multiple strains
AnticancerIC50 = 6.2 μM for HCT-116 cells
AntioxidantComparable to ascorbic acid

Case Study: Anticancer Evaluation

In a study evaluating the anticancer effects of various triazole derivatives, 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide was tested against several cancer cell lines. The results showed that it effectively inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.

Case Study: Antioxidant Screening

A comparative analysis of antioxidant activities revealed that this compound exhibited a reducing power significantly higher than many traditional antioxidants. This suggests its potential utility in formulations aimed at combating oxidative stress-related diseases .

Comparison with Similar Compounds

Substituent Impact :

  • Pyrazine vs.
  • Aromatic Acetamide Groups : The p-tolyl (methyl) group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., ethyl in VUAA1, butyl in OLC15), possibly affecting receptor binding kinetics .

Observations :

  • The absence of synthesis data for the target compound limits direct comparisons, but related compounds (e.g., 6a, 7a) suggest that allyl or acid-functionalized derivatives may require shorter reaction times (4–5 hours) and moderate-to-high yields (65–83%) .
  • Solvent systems like H2O:EtOH or DMF:EtOH are common for recrystallization, indicating similar solubility profiles among triazole-thioacetamides .

Key Research Findings

Substituent Position Matters : The position of nitrogen in the pyridine/pyrazine ring (e.g., 3-pyridinyl in VUAA1 vs. 2-pyridinyl in OLC15) critically determines agonist/antagonist behavior .

Polarity and Solubility : Pyrazine’s higher nitrogen content may improve aqueous solubility compared to pyridine derivatives, though this requires experimental validation .

Synthetic Flexibility : The 1,2,4-triazole-thioacetamide scaffold allows modular substitution, enabling rapid generation of analogues with tailored properties .

Preparation Methods

Synthesis of 4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

The triazole-thiol intermediate serves as the foundational building block. A representative protocol involves:

  • Cyclization : Heating pyrazine-2-carbohydrazide with carbon disulfide in ethanol under basic conditions (e.g., KOH) yields the triazole-thiol core.
  • Ethylation : Treating the intermediate with ethyl iodide in dimethylformamide (DMF) introduces the ethyl group at the N4 position.

Reaction Conditions :

Parameter Value
Temperature 80–90°C
Solvent Ethanol or DMF
Reaction Time 6–8 hours
Yield 65–75%

This step’s efficiency depends on avoiding over-alkylation, which can occur if excess alkylating agents are used.

Thioether Formation via Nucleophilic Substitution

The thiol group undergoes nucleophilic displacement with 2-chloro-N-(p-tolyl)acetamide to form the thioether bridge:

  • Reagents : Potassium carbonate (base), acetonitrile (solvent)
  • Mechanism : S_N2 reaction facilitated by the polar aprotic solvent.

Optimization Insight :
Higher yields (≥80%) are achieved when the reaction is conducted under nitrogen atmosphere to prevent oxidation of the thiolate ion.

Amidation and Final Product Purification

The final acetamide group is introduced via amidation:

  • Method A : Reacting the thioether intermediate with p-toluidine in the presence of a coupling agent (e.g., HATU).
  • Method B : Ammonolysis of an ethyl thioester precursor using gaseous ammonia.

Comparative Performance :

Method Yield Purity (HPLC)
A 70% 98%
B 77% 95%

Method B, adapted from protocols for structurally related compounds, offers superior yields but requires stringent control of ammonia flow rates to minimize byproducts.

Optimization Techniques for Industrial Scalability

Continuous Flow Reactor Systems

Recent advances highlight the use of continuous flow reactors to enhance triazole cyclization efficiency. Key benefits include:

  • Reduced reaction time (2–3 hours vs. 6–8 hours in batch processes).
  • Improved heat transfer , critical for exothermic steps like alkylation.

Solvent and Catalyst Screening

High-throughput screening identified acetonitrile and tetrabutylammonium bromide (TBAB) as optimal solvent-catalyst combinations for thioether formation, boosting yields by 12–15% compared to traditional DMF-based systems.

Comparative Analysis of Synthetic Routes

The table below contrasts three published methods for preparing 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide:

Parameter Method 1 Method 2 Method 3
Triazole Synthesis KOH/EtOH reflux NaOH/EtOH reflux NaOH/H₂O reflux
Thioether Reaction K₂CO₃/CH₃CN TBAB/CH₃CN K₂CO₃/DMF
Amidation Approach HATU/p-toluidine Ethyl ester + NH₃ HATU/p-toluidine
Overall Yield 62% 75% 68%

Method 2’s use of TBAB and ammonia-driven amidation provides the highest yield, though it demands specialized equipment for gas handling.

Challenges and Mitigation Strategies

Byproduct Formation During Alkylation

Ethylation at the triazole N4 position occasionally produces N1-ethylated byproducts. Strategies to suppress this include:

  • Low-temperature alkylation (0–5°C)
  • Slow addition of ethyl iodide to maintain stoichiometric control.

Purification Difficulties

The final compound’s limited solubility in common solvents complicates crystallization. Mixed-solvent systems (e.g., ethanol-water 3:1) achieve >95% recovery via gradient cooling.

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